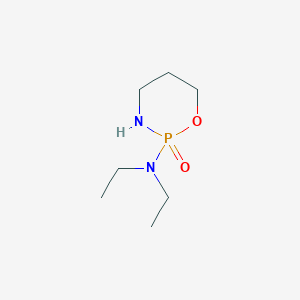

N,N-Diethylcyclophosphamide

Description

N,N-Diethylcyclophosphamide (CAS 53859-37-3), also known as Dechlorcyclophosphamide or Didechlorocyclophosphamide, is a synthetic oxazaphosphorine derivative. Its molecular formula is C₇H₁₇N₂O₂P, with a molecular weight of 192.199 g/mol . Structurally, it features a tetrahydro-2H-1,3,2-oxazaphosphorine ring system substituted with diethylamino groups at the phosphorus center. Unlike its parent compound cyclophosphamide, it lacks chlorine atoms, which alters its reactivity and pharmacological profile .

Properties

CAS No. |

53859-37-3 |

|---|---|

Molecular Formula |

C7-H17-N2-O2-P |

Molecular Weight |

192.2 g/mol |

IUPAC Name |

N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |

InChI Key |

YYBAUAVEKFNTLT-UHFFFAOYSA-N |

SMILES |

CCN(CC)P1(=O)NCCCO1 |

Canonical SMILES |

CCN(CC)P1(=O)NCCCO1 |

Appearance |

oil |

Other CAS No. |

53859-37-3 |

Purity |

95% |

Synonyms |

dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclophosphamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P

Molecular Weight : 261.09 g/mol

Key Structural Difference : Cyclophosphamide contains two chloroethyl groups on the exocyclic nitrogen, whereas N,N-Diethylcyclophosphamide substitutes these with diethyl groups .

Pharmacological Impact :

- Cyclophosphamide requires hepatic activation via cytochrome P450 enzymes to form the active metabolite 4-hydroxycyclophosphamide , which alkylates DNA.

Ifosfamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P

Molecular Weight : 261.09 g/mol

Key Structural Difference : Ifosfamide shares the oxazaphosphorine core but has one chloroethyl group and one hydroxyethyl group on the exocyclic nitrogen.

Pharmacological Impact :

- Ifosfamide’s hydroxyl group increases water solubility, altering its pharmacokinetics (e.g., slower activation) compared to cyclophosphamide.

N-Dechloroethyl Cyclophosphamide

Molecular Formula : C₅H₁₂ClN₂O₂P

Molecular Weight : 198.59 g/mol

Key Structural Difference : This metabolite retains one chloroethyl group but lacks the second chlorine atom.

Pharmacological Impact :

- N-Dechloroethyl Cyclophosphamide is a minor metabolite of cyclophosphamide with reduced cytotoxicity compared to the parent drug.

- This compound, being fully dechlorinated, may exhibit even lower reactivity, making it less suitable for alkylation-based therapies .

Comparative Data Table

Metabolic and Toxicity Comparisons

- Metabolic Pathways : Cyclophosphamide and its analogs undergo complex metabolic transformations, including oxidation and dechloroethylation. This compound’s lack of chlorine likely simplifies its metabolism, reducing the formation of toxic byproducts like acrolein .

- Toxicity Profile : Cyclophosphamide’s chlorine substituents contribute to hemorrhagic cystitis and other side effects. This compound’s dechlorinated structure may mitigate these risks but could also limit its therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.